N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide

Medicinal Chemistry Chemical Biology Building Block Synthesis

N-(1-Benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide (CAS 863222-14-4) is a synthetic sulfonamide derivative belonging to the N-benzylpiperidine class, with molecular formula C₁₅H₂₃ClN₂O₂S and a molecular weight of 330.87 g/mol. The compound features a 1-benzylpiperidin-4-amine core coupled to a 3-chloropropane-1-sulfonamide side chain via a sulfonamide linkage.

Molecular Formula C15H23ClN2O2S
Molecular Weight 330.87
CAS No. 863222-14-4
Cat. No. B2829037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide
CAS863222-14-4
Molecular FormulaC15H23ClN2O2S
Molecular Weight330.87
Structural Identifiers
SMILESC1CN(CCC1NS(=O)(=O)CCCCl)CC2=CC=CC=C2
InChIInChI=1S/C15H23ClN2O2S/c16-9-4-12-21(19,20)17-15-7-10-18(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2
InChIKeyNSTVHCVUHYDBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide (CAS 863222-14-4): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-(1-Benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide (CAS 863222-14-4) is a synthetic sulfonamide derivative belonging to the N-benzylpiperidine class, with molecular formula C₁₅H₂₃ClN₂O₂S and a molecular weight of 330.87 g/mol . The compound features a 1-benzylpiperidin-4-amine core coupled to a 3-chloropropane-1-sulfonamide side chain via a sulfonamide linkage. Predicted physicochemical properties include a boiling point of 456.9±55.0 °C, density of 1.24±0.1 g/cm³, and a pKa of 10.46±0.20 . The ZINC15 database (ZINC000212943734) reports a computed logP of 2.979 and a fraction sp³ of 0.60, indicating moderate lipophilicity and substantial three-dimensional character [1]. Notably, this compound has no known biological activity curated in ChEMBL 20, no reported publications, and no clinical trial history, confirming its status as a research-phase chemical building block rather than a pharmacologically validated lead [1].

Why N-(1-Benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide Cannot Be Trivially Replaced by In-Class N-Benzylpiperidine Sulfonamide Analogs


Superficially similar N-benzylpiperidine sulfonamides may share the benzylpiperidine core, but three structural features of N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide preclude simple interchange. First, the terminal chlorine atom on the propanesulfonamide chain provides a chemically competent leaving group for nucleophilic substitution, a functionality absent in non-halogenated analogs such as N-(1-benzylpiperidin-4-yl)methanesulfonamide (CAS 68996-25-8, MW 268.38) or N-(1-benzylpiperidin-4-yl)propane-1-sulfonamide . Second, the three-carbon sulfonamide linker with a terminal chloro substituent confers distinct physicochemical properties: the ZINC15-computed logP of 2.979 differs markedly from that of the non-piperidine analog N-benzyl-3-chloropropane-1-sulfonamide (CAS 90945-14-5, logP 1.7349), reflecting the lipophilic contribution of the piperidine ring . Third, this compound remains essentially uncharacterized in the biological literature, meaning that any screening effort using a supposedly interchangeable analog would be evaluating a fundamentally different chemical entity with unknown, non-transferable activity profiles [1].

Quantitative Differentiation Evidence for N-(1-Benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide (CAS 863222-14-4): Head-to-Head and Cross-Study Comparator Analysis


Terminal Chlorine as a Synthetic Diversification Handle: Structural Differentiation from Non-Halogenated N-Benzylpiperidine Sulfonamide Analogs

N-(1-Benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide is distinguished from close analogs by the presence of a primary alkyl chloride terminus on its sulfonamide side chain. This structural feature is absent in N-(1-benzylpiperidin-4-yl)methanesulfonamide (CAS 68996-25-8, MW 268.38) and N-(1-benzylpiperidin-4-yl)propane-1-sulfonamide, both of which lack a halogen atom on the alkyl chain . The terminal chlorine enables nucleophilic substitution reactions (SN2) with amine, thiol, or alkoxide nucleophiles, allowing the compound to serve as an electrophilic intermediate for late-stage diversification — a capability that non-halogenated analogs simply do not possess. The chlorine atom also contributes to the compound's higher molecular weight (330.87 vs. 268.38 for the methanesulfonamide analog) and increased heavy atom count (21 vs. 18) [1].

Medicinal Chemistry Chemical Biology Building Block Synthesis

Predicted Lipophilicity (logP) Differentiation vs. Non-Piperidine Analog N-Benzyl-3-chloropropane-1-sulfonamide

The computed logP of N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide is 2.979, as reported by the ZINC15 database [1]. This value is substantially higher than that of N-benzyl-3-chloropropane-1-sulfonamide (CAS 90945-14-5), which has a reported logP of 1.7349 — a difference of +1.2441 log units . This difference reflects the significant lipophilic contribution of the piperidine ring in the target compound, which is entirely absent in the simpler N-benzyl analog (MW 247.74 vs. 330.87, a difference of 83.13 Da) . The higher logP predicts greater membrane permeability but also potentially reduced aqueous solubility, which must be factored into experimental design for biochemical or cell-based assays.

Physicochemical Profiling Drug Design ADME Prediction

Vendor-Verified Purity Specifications: Multi-Source Consistency Supporting Procurement Confidence

N-(1-Benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide is available from multiple independent suppliers with consistently high purity specifications. CheMenu supplies the compound at ≥95% purity (Catalog CM720988) . CymitQuimica (Biosynth brand) specifies a minimum purity of 95% . MolCore offers the compound at NLT 98% purity (Catalog MC118909), with ISO-certified quality systems applicable to global pharmaceutical R&D and quality control requirements . The MDL number MFCD04125733 is cross-referenced across vendor catalogs, confirming consistent chemical identity . This multi-vendor availability with documented purity specifications reduces single-supplier dependency risk compared to less widely stocked N-benzylpiperidine sulfonamide analogs.

Quality Control Chemical Procurement Analytical Chemistry

Three-Dimensional Molecular Architecture: Fraction sp³ as a Descriptor of Structural Complexity vs. Planar Aromatic Sulfonamide Analogs

The ZINC15 database reports a fraction sp³ of 0.60 for N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide, indicating that 60% of carbon atoms are sp³-hybridized — a metric associated with three-dimensional molecular shape and enhanced chemical diversity [1]. This contrasts with aromatic sulfonamide analogs such as N-(1-benzyl-4-piperidinyl)-4-methylbenzenesulfonamide (CAS 349098-68-6) and N-(1-benzyl-4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide, where the sulfonamide is directly attached to a planar benzene ring, substantially reducing the sp³ fraction and increasing aromatic character . The higher sp³ fraction of the target compound, conferred by the saturated propanesulfonamide chain in combination with the piperidine ring, has been associated in the medicinal chemistry literature with improved clinical success rates, reduced off-target promiscuity, and enhanced aqueous solubility relative to flatter, more aromatic counterparts.

Molecular Complexity Fragment-Based Drug Discovery Chemical Diversity

Absence of Curated Biological Activity: A 'Clean Slate' Compound for De Novo Target Discovery and Off-Target Profiling

According to the ZINC15 database, which integrates ChEMBL 20 bioactivity data, N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide has no known biological activity against any curated target, has not been reported in any publications, and has not been used in any clinical trials [1]. This is in stark contrast to structurally related N-benzylpiperidine derivatives such as N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA), which is a well-characterized noncompetitive inhibitor of the betaine/GABA transporter 1 (BGT1) with published IC₅₀ values [2]. The absence of annotated bioactivity for the target compound makes it uniquely suitable as: (i) a negative control compound in target-based screens where related benzylpiperidine sulfonamides show activity; (ii) a starting scaffold for de novo phenotypic screening where pre-existing target bias is undesirable; and (iii) a specificity control for chemoproteomic profiling experiments designed to distinguish genuine targets from artifacts.

Chemical Biology Phenotypic Screening Target Identification

Predicted Basic pKa Differentiation vs. 4-Amino-1-benzylpiperidine Precursor: Implications for Ionization State in Biological Assays

The predicted pKa of N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide is 10.46±0.20, as reported by ChemicalBook . This pKa corresponds to the protonation equilibrium of the piperidine nitrogen. In comparison, the synthetic precursor 4-amino-1-benzylpiperidine (CAS 50541-93-0) has a reported pKa of approximately 9.5–10.0 for its piperidine nitrogen, with the additional primary amine (pKa ~10–11) creating a more complex ionization profile . The sulfonamide NH of the target compound is expected to be weakly acidic (estimated pKa ~11–12), remaining predominantly neutral at physiological pH. This means the target compound exists predominantly as a monocationic species (piperidine N-protonated) at pH 7.4, whereas the precursor 4-amino-1-benzylpiperidine can be dicationic under the same conditions — a difference that affects membrane permeability, protein binding, and apparent potency in cellular assays.

Ionization State Assay Development Physicochemical Profiling

Evidence-Backed Application Scenarios for N-(1-Benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide (CAS 863222-14-4) in Scientific Research and Industrial Procurement


Late-Stage Diversification Intermediate for Covalent Inhibitor and PROTAC Design

The terminal chlorine atom on the propanesulfonamide chain provides a competent leaving group for nucleophilic displacement, enabling the compound to serve as a key intermediate for synthesizing diverse chemotypes via SN2 reactions with amine, thiol, phenol, or alkoxide nucleophiles [1]. This is directly supported by the structural differentiation evidence showing the presence of the chlorine handle absent in non-halogenated analogs such as N-(1-benzylpiperidin-4-yl)methanesulfonamide. In covalent inhibitor programs, the chloroalkyl sulfonamide motif can be elaborated into acrylamide, vinyl sulfonamide, or chloroacetamide warheads. For PROTAC (PROteolysis TArgeting Chimera) design, the chlorine serves as an attachment point for polyethylene glycol linkers to recruit E3 ligase ligands. Procurement recommendation: specify NLT 98% purity (MolCore) to minimize impurities that could interfere with subsequent conjugation chemistry.

Negative Control Compound for N-Benzylpiperidine-Based Sigma Receptor and Chemokine Receptor Screening Panels

The ZINC15/ChEMBL-confirmed absence of curated biological activity makes this compound an ideal negative control for screening panels where structurally related N-benzylpiperidine derivatives exhibit sigma receptor binding (e.g., 4-IBP, Ki 1.7 nM at σ₁) or chemokine receptor modulation [2]. Unlike annotated analogs that carry polypharmacology liabilities, this compound provides a genuinely 'silent' baseline for establishing assay windows, determining non-specific binding, and validating hit thresholds. Its logP of 2.979 and Fsp³ of 0.60 ensure it does not violate typical drug-likeness filters, making it a credible negative control rather than an extreme physicochemical outlier. Procurement recommendation: order from CymitQuimica (Biosynth brand, min. 95%) for academic screening laboratories requiring documented chain of custody.

Scaffold for De Novo Phenotypic Screening in Target-Agnostic Drug Discovery

With zero annotated biological activities and no prior publication history, this compound represents a truly unbiased starting point for phenotypic screening campaigns — a rarity in the extensively mined N-benzylpiperidine chemical space [2]. The combination of moderate lipophilicity (logP 2.979), high Fsp³ (0.60), and a synthetically addressable chlorine handle makes it suitable for diversity-oriented synthesis of screening libraries [1]. In contrast to benzenesulfonamide analogs that carry inherent aromatic sulfonamide pharmacology (e.g., carbonic anhydrase inhibition), the alkyl sulfonamide scaffold lacks these class-level liabilities. Procurement recommendation: source from CheMenu (95%+, Catalog CM720988) or Aladdin (N977839) for initial library synthesis; validate purity by LC-MS before committing to parallel chemistry.

Specificity Control for Chemoproteomic Target Deconvolution Studies

In chemoproteomic experiments (e.g., thermal proteome profiling, affinity-based protein profiling) where active N-benzylpiperidine probes engage multiple protein targets, this biologically unannotated compound can serve as an inert vehicle control to distinguish genuine target engagement from background [2]. Its physicochemical profile (logP 2.979, pKa 10.46) ensures similar non-specific membrane partitioning behavior to active analogs without confounding bioactivity. The availability of the compound at ≥95% purity from multiple independent vendors supports reproducible experimental design across different laboratories . Procurement recommendation: verify batch-to-batch purity consistency by requesting vendor certificates of analysis; acceptable purity threshold ≥95% for this application.

Quote Request

Request a Quote for N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.